molecular formula C30H26ClN3O2S2 B11969744 (5Z)-3-butyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-butyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11969744
M. Wt: 560.1 g/mol
InChI Key: HOABXMYRRUNEHX-IMRQLAEWSA-N
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Description

The compound “(5Z)-3-butyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that features a thiazolidinone core. This type of compound is often studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazolidinone core: This can be achieved by reacting a thioamide with an α-halo ketone under basic conditions.

    Introduction of the pyrazole moiety: This step might involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Attachment of the phenyl and chlorobenzyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Final assembly: The final step would involve the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of automated synthesizers and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds or the thioxo group, potentially yielding thiazolidinones or thiazolidines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiazolidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, the compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. It can be used in studies to understand the mechanisms of these activities and to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound might be explored as potential drugs. Their efficacy and safety profiles would be evaluated through preclinical and clinical studies.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. For example, if it exhibits anticancer properties, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. The molecular targets could include kinases, transcription factors, or other proteins critical for cancer cell survival.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core.

    Pyrazoles: Compounds featuring the pyrazole ring.

    Phenyl derivatives: Compounds with phenyl groups attached to various functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer specific biological activities not seen in other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile building block for synthetic chemistry.

Properties

Molecular Formula

C30H26ClN3O2S2

Molecular Weight

560.1 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H26ClN3O2S2/c1-2-3-17-33-29(35)27(38-30(33)37)18-23-19-34(24-10-5-4-6-11-24)32-28(23)21-13-15-25(16-14-21)36-20-22-9-7-8-12-26(22)31/h4-16,18-19H,2-3,17,20H2,1H3/b27-18-

InChI Key

HOABXMYRRUNEHX-IMRQLAEWSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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